Bruceine C

Vue d'ensemble

Description

Bruceine C is a quassinoid compound found in the medicinal plant Brucea javanica, which belongs to the Simaroubaceae family. This compound is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antitrypanosomal properties . This compound is one of the tetracyclic triterpene quassinoids present in Brucea javanica, a plant traditionally used in Chinese medicine to treat various ailments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bruceine C involves the extraction of quassinoids from the seeds of Brucea javanica. The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . The synthetic routes for this compound often involve modifications of free hydroxyl groups to enhance its biological activities .

Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale extraction from Brucea javanica seeds. The seeds are subjected to solvent extraction, and the crude extract is further purified using chromatographic methods to obtain this compound in significant quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Bruceine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like acetic anhydride and acetyl chloride to introduce acetyl groups.

Major Products Formed: The major products formed from these reactions include various acetylated derivatives of this compound, which have shown enhanced biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Bruceine C exhibits significant anticancer activity across various cancer types. Research indicates that it can inhibit cell proliferation, induce apoptosis, and suppress metastasis in different cancer cell lines.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

Study on NSCLC

A study focused on the effects of this compound on NSCLC cell lines (A549, H1650) revealed that treatment with this compound resulted in IC50 values indicating potent antiproliferative effects. The results highlighted that this compound not only inhibited cell growth but also affected colony formation and migration capabilities of these cells .

| Cell Line | IC50 (µg/ml) | Treatment Duration (h) |

|---|---|---|

| A549 | 1.01 ± 0.11 | 72 |

| H1650 | 1.19 ± 0.07 | 72 |

| PC-9 | 2.28 ± 1.54 | 72 |

| HCC827 | 6.09 ± 1.83 | 72 |

Breast Cancer Research

In another study examining breast cancer cell proliferation, this compound was found to inhibit the growth of MCF-7 cells significantly. The study suggested that this compound might target specific pathways involved in breast cancer progression, including estrogen receptor signaling .

Pharmacological Insights

Research into the pharmacological properties of this compound reveals its potential as a natural therapeutic agent:

- Natural Origin : Derived from Brucea javanica, this compound is part of a family of compounds known for their diverse biological activities, particularly in traditional medicine practices across Southeast Asia .

- Safety Profile : Preliminary studies indicate that high doses of this compound exhibit low toxicity to normal tissues while maintaining efficacy against various cancer types .

Mécanisme D'action

Bruceine C exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound induces apoptosis in cancer cells by activating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.

Anti-inflammatory Activity: The compound inhibits cytokine production and oxidative stress responses, reducing inflammation.

Antitrypanosomal Activity: this compound disrupts the cellular processes of Trypanosoma evansi, leading to the death of the parasite.

Comparaison Avec Des Composés Similaires

Bruceine C is compared with other quassinoids such as Bruceine A, Bruceine D, and Bruceantinol:

This compound stands out due to its unique combination of anticancer, anti-inflammatory, and antitrypanosomal activities, making it a valuable compound for further research and development .

Activité Biologique

Bruceine C, a quassinoid compound derived from the seeds of Brucea javanica, has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

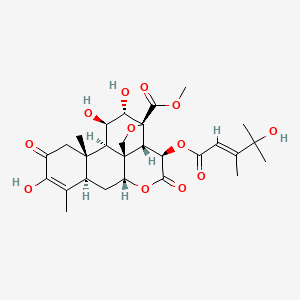

Chemical Structure and Properties

This compound is classified as a quassinoid, a type of natural compound known for its potent biological effects. Its structure includes a complex arrangement of carbon rings that contribute to its reactivity and interaction with biological targets. The chemical formula for this compound is , and it exhibits significant cytotoxic properties against various cancer cell lines.

This compound exerts its biological effects through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction. This leads to the release of cytochrome c and subsequent activation of caspases, which are critical for the apoptotic process .

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines by interfering with cell cycle progression. The IC50 values for this compound against different cancer types vary, indicating its potency .

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production within cells, which contributes to oxidative stress and promotes apoptosis in cancer cells .

Efficacy Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects against several cancer types. Below is a summary table highlighting its activity across different studies:

Case Studies

- Lung Cancer Treatment : In vitro studies on A549 and NCI-H292 lung cancer cells revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis by increasing Bax expression while decreasing Bcl-2 levels, contributing to a favorable Bcl-2/Bax ratio that promotes cell death .

- Colon Cancer Mechanisms : Research indicated that this compound affects colon cancer cells by inhibiting the PI3K/Akt signaling pathway, leading to reduced proliferation and enhanced apoptosis. The compound was shown to arrest the cell cycle in the G2 phase, which is critical for effective chemotherapy .

Propriétés

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O12/c1-11(25(3,4)36)7-16(30)40-19-21-27-10-38-28(21,24(35)37-6)22(33)18(32)20(27)26(5)9-14(29)17(31)12(2)13(26)8-15(27)39-23(19)34/h7,13,15,18-22,31-33,36H,8-10H2,1-6H3/b11-7+/t13-,15+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVFVYXSNLKEHU-UIJGDLPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25514-30-1 | |

| Record name | (11β,12α,15β)-13,20-Epoxy-3,11,12-trihydroxy-15-[[(2E)-4-hydroxy-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-2,16-dioxopicras-3-en-21-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25514-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.